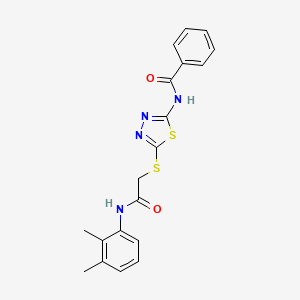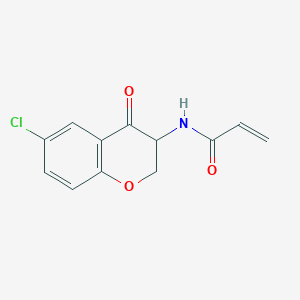
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide, also known as coumarin-3-acrylic acid, is a synthetic compound that has been widely studied in scientific research. This compound belongs to the coumarin family and has been found to possess a range of biological activities that make it a promising candidate for various applications in the biomedical field. In
作用机制
The mechanism of action of N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins and inflammation. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in good yields and purity. It has been extensively studied for its biological activities and has been shown to have a range of effects on various cell types and tissues. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can affect its pharmacokinetics and therapeutic potential.
未来方向
There are several future directions for research on N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide. One area of interest is the development of new synthetic methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new analogs and derivatives of N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide can be achieved through the reaction of coumarin-3-carboxylic acid with acryloyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of the desired compound in good yields and purity. The synthetic method has been optimized to ensure reproducibility and scalability for large-scale production.
科学研究应用
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide has been extensively studied for its biological activities and potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, antiviral, and antimicrobial properties. These properties make it a promising candidate for various applications in the biomedical field, including drug discovery and development, cancer therapy, and infectious disease treatment.
属性
IUPAC Name |
N-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-11(15)14-9-6-17-10-4-3-7(13)5-8(10)12(9)16/h2-5,9H,1,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMMJAOQHDZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-4-oxo-2,3-dihydrochromen-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)
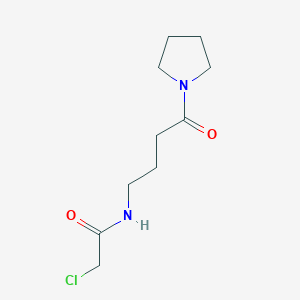
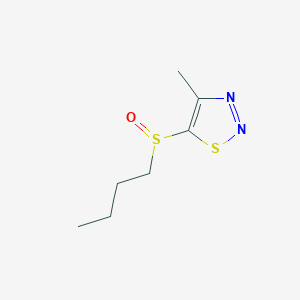

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)
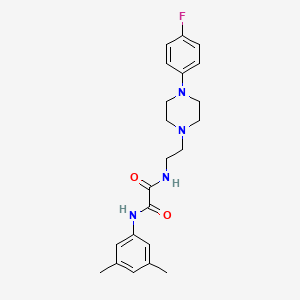
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)
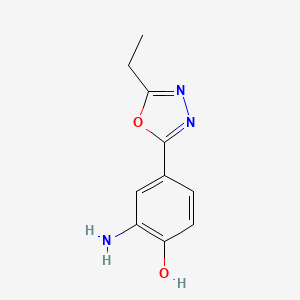
![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)

